Cas no 76302-56-2 (2-fluoro-4-phenylaniline)
2-fluoro-4-phenylaniline Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-4-amine, 3-fluoro-
- 3-FLUORO[1,1'-BIPHENYL]-4-AMINE
- 4-Amino-3-fluorobiphenyl
- E90044
- EN300-57801
- DB-424936
- BDA30256
- 76302-56-2
- 3-Fluoro-[1,1'-biphenyl]-4-amine
- 2-fluoro-4-phenylaniline
- AKOS000124679
- CS-0194747
- MFCD06802824
- SCHEMBL3789689
- CHEMBL82377
-
- MDL: MFCD06802824
- Inchi: 1S/C12H10FN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2
- InChI Key: XZXOKGACURMTIN-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C1C=CC=CC=1)N
Computed Properties
- Exact Mass: 187.0798
- Monoisotopic Mass: 187.079727485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02
2-fluoro-4-phenylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F593813-10mg |
2-fluoro-4-phenylaniline |
76302-56-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F593813-50mg |
2-fluoro-4-phenylaniline |
76302-56-2 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | F593813-100mg |
2-fluoro-4-phenylaniline |
76302-56-2 | 100mg |
$ 210.00 | 2022-06-04 | ||
| abcr | AB516445-500 mg |
4-Amino-3-fluorobiphenyl |
76302-56-2 | 500MG |
€415.70 | 2023-04-17 | ||
| abcr | AB516445-1 g |
4-Amino-3-fluorobiphenyl |
76302-56-2 | 1g |
€562.00 | 2023-04-17 | ||
| Enamine | EN300-57801-0.05g |
2-fluoro-4-phenylaniline |
76302-56-2 | 95% | 0.05g |
$104.0 | 2023-06-03 | |
| Enamine | EN300-57801-0.1g |
2-fluoro-4-phenylaniline |
76302-56-2 | 95% | 0.1g |
$154.0 | 2023-06-03 | |
| Enamine | EN300-57801-0.25g |
2-fluoro-4-phenylaniline |
76302-56-2 | 95% | 0.25g |
$220.0 | 2023-06-03 | |
| Enamine | EN300-57801-0.5g |
2-fluoro-4-phenylaniline |
76302-56-2 | 95% | 0.5g |
$348.0 | 2023-06-03 | |
| Enamine | EN300-57801-1.0g |
2-fluoro-4-phenylaniline |
76302-56-2 | 95% | 1g |
$445.0 | 2023-06-03 |
2-fluoro-4-phenylaniline Suppliers
2-fluoro-4-phenylaniline Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-fluoro-4-phenylaniline
Introduction to [1,1'-Biphenyl]-4-amine, 3-fluoro- (CAS No. 76302-56-2)
[1,1'-Biphenyl]-4-amine, 3-fluoro- (CAS No. 76302-56-2) is a significant compound in the field of pharmaceutical and chemical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in various scientific domains. The presence of both amine and fluoro substituents in its molecular framework imparts distinct chemical properties that make it a valuable candidate for further investigation.
The molecular structure of [1,1'-Biphenyl]-4-amine, 3-fluoro- consists of a biphenyl core with an amine group at the 4-position and a fluoro group at the 3-position. This arrangement not only influences its electronic properties but also its reactivity and interaction with biological systems. The biphenyl moiety is known for its stability and rigidity, which can be advantageous in the design of novel materials and drugs.
In recent years, [1,1'-Biphenyl]-4-amine, 3-fluoro- has been extensively studied for its role in pharmaceutical development. The amine group serves as a key functional moiety that can participate in hydrogen bonding and other interactions with biological targets. This property makes it particularly interesting for the design of bioactive molecules. Additionally, the fluoro substituent can modulate the pharmacokinetic properties of a drug, enhancing its bioavailability and metabolic stability.
One of the most compelling aspects of [1,1'-Biphenyl]-4-amine, 3-fluoro- is its potential in the development of novel therapeutic agents. Researchers have been exploring its applications in the treatment of various diseases, including cancer and inflammatory disorders. The compound's ability to interact with biological targets in a specific manner suggests that it could be a lead compound for the development of new drugs.
Recent studies have demonstrated the efficacy of [1,1'-Biphenyl]-4-amine, 3-fluoro- in preclinical models. These studies have shown that the compound can inhibit the growth of certain cancer cells by targeting specific pathways involved in cell proliferation and survival. The fluoro group has been found to enhance the binding affinity of the compound to its target proteins, leading to more effective inhibition.
The synthesis of [1,1'-Biphenyl]-4-amine, 3-fluoro- is another area of interest for researchers. The development of efficient synthetic routes allows for the production of this compound on a larger scale, facilitating further research and development. Various synthetic strategies have been reported, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These methods have enabled chemists to produce high-purity samples of the compound for use in biological assays.
The chemical properties of [1,1'-Biphenyl]-4-amine, 3-fluoro- also make it a valuable tool in material science. Its ability to form stable complexes with other molecules has led to its use in the development of novel materials with enhanced properties. For instance, it has been employed in the creation of organic semiconductors and luminescent materials. These applications highlight the versatility of this compound beyond its pharmaceutical uses.
In conclusion, [1,1'-Biphenyl]-4-amine, 3-fluoro- (CAS No. 76302-56-2) is a multifaceted compound with significant potential in pharmaceuticals and material science. Its unique molecular structure and functional groups make it an attractive candidate for further research and development. As our understanding of its properties continues to grow, we can expect to see more innovative applications emerge from this versatile compound.
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